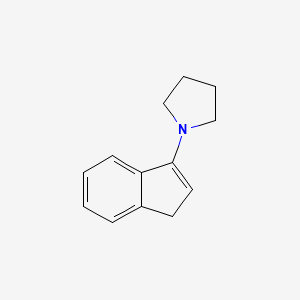

1-(3H-inden-1-yl)pyrrolidine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(3H-inden-1-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-2-6-12-11(5-1)7-8-13(12)14-9-3-4-10-14/h1-2,5-6,8H,3-4,7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPJURDXVHOYDGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=CCC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10345353 | |

| Record name | 1-(1H-Inden-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31554-37-7 | |

| Record name | 1-(1H-Inden-3-yl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10345353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 3h Inden 1 Yl Pyrrolidine and Its Analogs

Convergent and Divergent Synthetic Pathways to the 1-(3H-Inden-1-yl)pyrrolidine Core

The synthesis of this compound and its analogs can be achieved through various synthetic routes. A common method involves the nucleophilic addition of pyrrolidine (B122466) to 1H-inden-1-one (indenone). This reaction is typically performed in an inert atmosphere to prevent unwanted side reactions and may require a catalyst and controlled temperature to optimize the yield and selectivity.

Another powerful approach for constructing the pyrrolidine core is through cycloaddition reactions, particularly [3+2] annulations. nih.gov These reactions offer a convergent strategy to build the five-membered heterocyclic ring. nih.govacs.org

Cycloaddition reactions are a cornerstone in the synthesis of complex cyclic molecules. nih.gov Specifically, the [3+2] cycloaddition is highly effective for synthesizing five-membered heterocycles like pyrrolidines. nih.govnih.gov

1,3-dipolar cycloadditions utilizing azomethine ylides are a prominent method for synthesizing the pyrrolidine scaffold. nih.govacs.orgwikipedia.org Azomethine ylides, which are nitrogen-based 1,3-dipoles, react with dipolarophiles, typically alkenes, to form pyrrolidines. wikipedia.org This reaction is a concerted process that can generate up to four new stereocenters simultaneously. nih.govwikipedia.org The reaction is known for its high regio- and stereoselectivity. wikipedia.org

The versatility of this method is demonstrated by its successful application in the total synthesis of complex natural products like martinellic acid and spirotryprostatin B. wikipedia.org

The scope of the 1,3-dipolar cycloaddition is greatly expanded by the wide variety of dipolarophiles that can be employed. nih.govacs.org While α,β-unsaturated carbonyl compounds are common dipolarophiles, recent advancements have introduced a broader range of suitable reactants. wikipedia.org The choice of dipolarophile is crucial as it influences the substitution pattern and stereochemistry of the resulting pyrrolidine. nih.govacs.orgacs.org

The reaction of azomethine ylides with cyclic dipolarophiles provides access to complex polycyclic structures. nih.govacs.org Furthermore, the use of different dipolarophiles can lead to a switch in regioselectivity, allowing for the divergent synthesis of various functionalized N-fused pyrrolidinyl spirooxindoles. mdpi.com The nature of the dipolarophile can significantly impact the reaction's selectivity. acs.org

Table 1: Examples of Dipolarophiles in Pyrrolidine Synthesis

| Dipolarophile Class | Example(s) | Resulting Product Type | Reference(s) |

| Electron-deficient alkenes | α,β-unsaturated carbonyls, nitroalkenes | Substituted pyrrolidines | wikipedia.orgmdpi.com |

| Cyclic alkenes | Maleimides | Polycyclic pyrrolidines | nih.govacs.orgmdpi.com |

| Alkynes | Dimethyl acetylenedicarboxylate | Dihydropyrroles (after oxidation) | acs.org |

| Strained alkenes | Cyclopropenes | Spiro-fused pyrrolidines | mdpi.com |

Azomethine ylides are typically unstable and are therefore generated in situ from various precursors. wikipedia.org Common methods for their generation include:

Ring-opening of aziridines: This can be achieved either thermally or photochemically. The stereochemistry of the resulting azomethine ylide is controlled by the Woodward-Hoffmann rules, with thermal reactions proceeding via a conrotatory process and photochemical reactions via a disrotatory process. wikipedia.org The direction of ring opening (torquoselectivity) is influenced by the electronic nature of the substituents on the aziridine (B145994) ring. nih.gov

Condensation of α-amino acids with aldehydes or ketones: This is a widely used method where the intermediate oxazolidinone undergoes decarboxylation to form the azomethine ylide. wikipedia.orgmdpi.com Glycine is a versatile starting material for this approach. mdpi.com

Condensation of aldehydes with amines: When an amine containing an electron-withdrawing group on the alpha carbon is used, deprotonation occurs readily to form the ylide. wikipedia.org

From imines and iminiums: Azomethine ylides can also be generated from imines and iminium ions. wikipedia.org A recent development involves the generation of azomethine ylides from the condensation of allylic amines with glyoxals, expanding the scope beyond the traditional reliance on α-amino ester precursors. acs.org

Table 2: Common Precursors for Azomethine Ylide Generation

| Precursor Type | Generation Method | Key Features | Reference(s) |

| Aziridines | Thermal or photochemical ring-opening | Stereospecific, torquoselectivity observed | wikipedia.orgnih.gov |

| α-Amino acids and carbonyls | Condensation and decarboxylation | Widely applicable, versatile | wikipedia.orgmdpi.commdpi.com |

| α-Amino esters and aldehydes | Condensation | Classical method, can be limiting | acs.org |

| Allylic amines and glyoxals | Condensation | Access to novel pyrrolidine scaffolds | acs.org |

| Tertiary amides and lactams | Iridium-catalyzed reduction | Mild conditions, from abundant starting materials | acs.org |

The development of enantioselective 1,3-dipolar cycloadditions of azomethine ylides has been a major focus, with organocatalysis emerging as a powerful strategy. nih.govacs.orgresearchgate.net Chiral secondary amines, such as proline and its derivatives, are effective catalysts for these transformations, leading to the synthesis of highly functionalized, enantioenriched pyrrolidines. researchgate.netrsc.org These reactions often proceed with high yields and excellent stereoselectivities under mild conditions. researchgate.netrsc.org

Organocatalytic approaches have been successfully applied to the synthesis of complex structures like spiro[oxindole-3,2′-pyrrolidine]s and dispiro[benzothiophenone-indandione-pyrrolidine]s. mdpi.comrsc.org

The design and optimization of chiral organocatalysts are crucial for achieving high efficiency and stereoselectivity in asymmetric cycloadditions. acs.orgresearchgate.net Pyrrolidine-based organocatalysts have been extensively developed, with modifications to the pyrrolidine ring influencing their catalytic activity. mdpi.comnih.gov

Key design strategies include:

Bifunctional Catalysts: Combining a pyrrolidine moiety with a hydrogen-bond donor, such as a thiourea (B124793) or squaramide group, creates a bifunctional catalyst capable of activating both the nucleophile and the electrophile. researchgate.netbeilstein-journals.org

Steric and Electronic Tuning: The introduction of bulky substituents or specific functional groups on the catalyst framework can enhance stereocontrol. bohrium.com For instance, diarylprolinol silyl (B83357) ethers are highly successful organocatalysts. beilstein-journals.org

Multi-step Synthesis: The synthesis of these complex chiral catalysts often involves multi-step sequences starting from readily available chiral precursors like (S)-prolinol. beilstein-journals.org

The optimization of reaction conditions, including the choice of solvent and catalyst loading, is also critical for achieving the desired outcome. mdpi.com

Cycloaddition Reactions in the Construction of the Pyrrolidine Ring

Organocatalyzed Asymmetric Cycloadditions for Enantioselective Synthesis

Substrate Scope and Limitations in Stereocontrol

The effectiveness of synthetic methods is often defined by their substrate scope and the ability to control stereochemistry. In the context of synthesizing analogs of this compound, particularly through catalytic processes, these factors are paramount.

For instance, in palladium-catalyzed carboamination reactions used for pyrrolidine synthesis, the substrate scope is notably broad. These reactions can tolerate a wide array of functional groups, including those that are typically sensitive, such as enolizable ketones, nitro groups, and esters. nih.gov This tolerance allows for the synthesis of highly functionalized pyrrolidine derivatives. However, stereocontrol can be a limitation. While high diastereoselectivity is often achievable, achieving high enantioselectivity can be challenging and is highly dependent on the choice of chiral ligands. nih.govedelris.com

Similarly, in the cobalt-catalyzed hydroalkylation of 3-pyrrolines, the substrate scope includes various N-protecting groups (e.g., Boc, Bz, Bn) and a range of alkyl iodides. chinesechemsoc.org This method allows for the efficient production of C3-alkylated pyrrolidines. chinesechemsoc.org A significant challenge lies in the stereoselective introduction of small substituents like a methyl group, due to its minimal size and the radical nature of the reaction intermediates. nih.govacs.org Despite these difficulties, recent advances using modified bisoxazoline (BOX) ligands with cobalt catalysts have enabled excellent enantioselectivity in the hydromethylation of 3-pyrrolines. nih.govacs.org

Intramolecular Annulation Reactions for Indane Ring Formation

The formation of the indane ring, a key structural component, can be efficiently accomplished through intramolecular annulation reactions. These reactions involve the formation of a cyclic structure from a single molecule containing all the necessary atoms. Both copper-catalyzed and radical-mediated pathways have proven effective in synthesizing indanone and indane frameworks. acs.orgmdpi.comorganic-chemistry.org

Copper catalysis is a powerful tool for the synthesis of indanones, which are immediate precursors to the indenyl portion of the target molecule. A facile and highly efficient method involves the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives. organic-chemistry.orgacs.org This reaction proceeds under mild conditions to afford 3-hydroxy-1-indanones in very good yields. organic-chemistry.org For example, the reaction of 2-ethynylbenzaldehyde with pyrrolidine in the presence of a copper catalyst yields the corresponding 3-hydroxy-2,3-dihydro-1H-inden-1-one, demonstrating the direct incorporation of the pyrrolidine moiety in a related cyclization. acs.org

More complex indanone structures can also be accessed. Copper-catalyzed cascade silylation-cyclization of 1,6-diynes has been developed to construct silyl-functionalized spirocyclic indanones with high yields and excellent stereoselectivity. rsc.org Another approach is a copper-catalyzed radical cascade cyclization of 2-alkynylbenzonitriles with sulfonyl hydrazides, which produces 3-sulfonyl substituted indenones. acs.org

Table 1: Examples of Copper-Catalyzed Synthesis of Substituted Indanones

| Starting Material | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 2-Ethynylbenzaldehyde | CuI, Pyrrolidine, THF | 3-Hydroxy-2,3-dihydro-1H-inden-1-one | 87% | mdpi.comacs.org |

| 5-Chloro-2-ethynylbenzaldehyde | CuI, Pyrrolidine, THF | 5-Chloro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 91% | acs.org |

| 6-Fluoro-2-ethynylbenzaldehyde | CuI, Pyrrolidine, THF | 6-Fluoro-3-hydroxy-2,3-dihydro-1H-inden-1-one | 84% | acs.org |

This table is interactive. You can sort and filter the data.

Radical reactions offer an alternative and powerful strategy for constructing the indane ring system. These reactions often proceed through a cascade mechanism, allowing for the formation of multiple bonds in a single step. frontiersin.orgnih.gov A copper-catalyzed annulation-cyanotrifluoromethylation of 1,6-enynes using Togni's reagent (a CF₃ source) and TMSCN serves as an example. frontiersin.orgnih.govfrontiersin.org This process is initiated by a trifluoromethyl radical, which adds to the enyne, triggering a 5-exo-dig cyclization to form the indanone skeleton with a newly installed all-carbon quaternary center. frontiersin.orgnih.govfrontiersin.org

The mechanism involves the initial generation of a trifluoromethyl radical from Togni's reagent, activated by a copper(II) catalyst. nih.govfrontiersin.org This radical adds to the alkyne portion of the 1,6-enyne, leading to a vinyl radical intermediate. nih.govfrontiersin.org Subsequent 5-exo-dig cyclization onto the tethered alkene forms a five-membered ring and a new radical center, which is then oxidized and trapped by a cyanide nucleophile to yield the final trifluoromethylated 1-indanone (B140024) product. frontiersin.orgnih.govfrontiersin.org Such radical cyclizations are valuable for creating structurally complex indane derivatives that can be further elaborated. researchgate.netnih.gov

Palladium-Catalyzed Carboamination Reactions for Pyrrolidine Functionalization

Palladium-catalyzed reactions are central to the synthesis and functionalization of the pyrrolidine ring. nih.gov The intramolecular carboamination of γ-aminoalkenes with aryl or vinyl bromides is a particularly effective method for constructing substituted pyrrolidines. nih.govedelris.comrsc.org This transformation creates a C-N bond and a C-C bond in a single step, with the potential to generate up to two new stereocenters. nih.gov

The development of milder reaction conditions, using weaker bases like cesium carbonate (Cs₂CO₃) instead of strong bases like sodium tert-butoxide (NaOtBu), has significantly expanded the functional group tolerance of this method. nih.gov This allows for the presence of functionalities such as esters and ketones, which would not be compatible with harsher conditions. nih.gov Recent studies have also described a hybrid palladium-catalyzed intramolecular gem-difluoroalkylamination of conjugated dienes, further diversifying the range of accessible functionalized pyrrolidines. nih.govacs.org The use of specific phosphine (B1218219) ligands, such as Dpe-phos or the newly identified Xu-Phos, is crucial for achieving good yields and high enantioselectivity. nih.govrsc.org

Table 2: Palladium-Catalyzed Carboamination for Pyrrolidine Synthesis

| Alkene Substrate | Aryl Halide | Catalyst/Ligand | Base | Product | Yield | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|---|

| N-Boc-4-pentenylamine | 2-Bromonitrobenzene | Pd(OAc)₂ / Dpe-phos | Cs₂CO₃ | N-Boc-2-(2-nitrophenyl)methylpyrrolidine | 76% | >20:1 | nih.gov |

| N-Boc-4-pentenylamine | Methyl 2-bromobenzoate | Pd(OAc)₂ / Dpe-phos | Cs₂CO₃ | N-Boc-2-(2-methoxycarbonylphenyl)methylpyrrolidine | 73% | 14:1 | nih.gov |

This table is interactive. You can sort and filter the data.

Stereoselective Hydroalkylation of 3-Pyrrolines

The direct, stereoselective functionalization of existing heterocyclic rings represents an atom-economical approach to complex molecules. The hydroalkylation of 3-pyrrolines is a powerful strategy for introducing alkyl groups at the C3 position, creating valuable chiral building blocks. chinesechemsoc.orgnih.govacs.org

Cobalt-catalyzed hydroalkylation has emerged as a robust method for the regio- and enantioselective functionalization of 3-pyrrolines. chinesechemsoc.orgsnnu.edu.cn This approach avoids the need for pre-functionalized organometallic reagents and instead uses readily available alkenes as pronucleophiles. nih.govacs.org A catalytic system composed of a simple cobalt salt (e.g., CoBr₂) and a chiral ligand can achieve highly efficient and stereoselective C(sp³)–C(sp³) bond formation. chinesechemsoc.orgresearchgate.net

Specifically, the combination of a cobalt precursor with a modified bisoxazoline (BOX) ligand facilitates the conversion of 3-pyrrolines to enantiopure 3-alkylpyrrolidines with excellent enantioselectivity. nih.govacs.org This method has proven effective for the challenging task of hydromethylation, where the small size of the methyl group makes stereocontrol difficult. nih.govacs.org Mechanistic studies and DFT calculations suggest that the cobalt catalyst prevents unwanted olefin isomerization through chain-walking, favoring the direct hydrometalation of the double bond to yield the desired C3-alkylated products. nih.govacs.orgresearchgate.net This strategy has a broad substrate scope, accommodating various N-protecting groups and heterocyclic rings attached to the pyrrolidine core. nih.govacs.org

Table 3: Cobalt-Catalyzed Asymmetric Hydromethylation of N-Protected 3-Pyrrolines

| N-Protecting Group | Ligand | Product | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Benzoyl (Bz) | Modified BOX | N-Benzoyl-3-methylpyrrolidine | 85% | 98% | nih.govacs.org |

| Boc | Modified BOX | N-Boc-3-methylpyrrolidine | 78% | 98% | nih.govacs.org |

| Tosyl (Ts) | Modified BOX | N-Tosyl-3-methylpyrrolidine | 82% | 98% | nih.govacs.org |

This table is interactive. You can sort and filter the data.

Nickel-Catalyzed Regioselective C2-Alkylation

Nickel-catalyzed reactions have emerged as a powerful tool for C-H bond functionalization due to the metal's earth abundance and unique catalytic properties. mdpi.comsorbonne-universite.fr In the context of synthesizing analogs of this compound, nickel-catalyzed C-H alkylation of indole (B1671886) rings, which are structurally related to the indene (B144670) system, provides significant insights. These reactions often employ a directing group on the nitrogen atom to achieve high regioselectivity at the C2 position. researchgate.netrsc.org

A mild and efficient nickel-catalyzed method has been described for the coupling of unactivated primary and secondary alkyl chlorides with the C–H bond of indoles. rsc.org This reaction demonstrates high chemo- and regioselectivity and proceeds through a proposed single-electron transfer (SET) process involving a Ni(I)/Ni(III) catalytic cycle. rsc.org While direct C2-alkylation of indene with pyrrolidine using this specific method is not explicitly detailed, the underlying principles of nickel-catalyzed C-H activation are applicable. For instance, nickel catalysis can facilitate the direct C2-alkylation of N-pyrimidylindoles with vinylsilanes, affording the corresponding alkylated indoles in moderate to good yields.

Furthermore, nickel-catalyzed allylic amination of allylic alcohols can be performed in water using nanomicelles, showcasing the versatility of nickel in forming C-N bonds under mild, environmentally friendly conditions. rsc.org Another strategy involves a nickel-catalyzed three-component coupling of aldehydes, amines, and alkenes, which delivers versatile allylic amines with high regio- and stereoselectivity. chemrxiv.org Such multicomponent approaches could be adapted to use an indene-derived alkene, pyrrolidine, and an aldehyde to construct complex analogs. chemrxiv.org The migratory allylic arylation of 1,n-enols, enabled by dual nickel and Lewis acid catalysis, also highlights nickel's ability to facilitate bond formation at allylic positions, a key feature of the indene system. nih.gov

Table 1: Examples of Nickel-Catalyzed C-H Alkylation of Indole Derivatives

| Indole Substrate | Alkylating Agent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| N-Pyrimidylindole | Vinylsilane | CoBr2, bathocuproine, c-C6H11MgBr | C2-Alkylated Indole | Moderate to Good | N/A |

| Imidazolium Salts | 1-Alkenes | Ni(cod)2/PPh3 | 2-C-Alkylated Imidazolium Salt | N/A | mdpi.com |

| N-Acyl Indole | Primary Alkyl Chlorides | Ni(II)/Bpy | 2-Alkylated Indole | Good to Excellent (up to 96%) | mdpi.com |

Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical pathway for the synthesis of complex molecular scaffolds like indane-pyrrolidine systems from simple starting materials in a single pot. mdpi.comrsc.org These reactions are particularly powerful for creating structural diversity by varying the individual components.

One of the most prominent MCRs for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile. beilstein-journals.org In the context of the indane-pyrrolidine scaffold, an azomethine ylide, typically generated in situ from the decarboxylative condensation of an α-amino acid (such as sarcosine (B1681465) or proline) and an aldehyde or ketone (like ninhydrin), can react with an alkene. rsc.orgbeilstein-journals.org Using a vinyl-substituted indene or indazole as the dipolarophile allows for the direct assembly of spiro-pyrrolidines with an indole or indazole moiety. beilstein-journals.org

For example, a one-pot, three-component reaction between N-substituted vinylindole, ninhydrin (B49086) (an indane-1,2,3-trione derivative), and sarcosine proceeds under thermal conditions to afford novel spiropyrrolidine compounds with high regio- and stereospecificity. beilstein-journals.org Similarly, MCRs involving 2-arylidene-1,3-indandiones, which serve as the indane-containing component, have been used to create complex spiro[indane-1,3-dione-pyrrolines]. rsc.org These reactions showcase the utility of indane-1,3-dione as a versatile building block in MCRs. bohrium.comnih.gov

The Groebke-Blackburn-Bienaymé three-component reaction is another powerful MCR that has been employed to prepare complex heterocyclic structures, demonstrating the broad applicability of these one-pot strategies. mdpi.com

Table 2: Representative Multicomponent Reaction for Spiropyrrolidine Synthesis

| Indane Component | Amino Acid | Aldehyde/Ketone | Key Reaction Type | Product Scaffold | Reference |

|---|---|---|---|---|---|

| Ninhydrin | Sarcosine / L-proline | N-Alkylvinylindole | [3+2] Cycloaddition | Spiro[indane-pyrrolidine] | beilstein-journals.org |

| 2-Arylidene-1,3-indandione | - | Ketoxime Acetate | Heteroannulation | Spiro[indane-pyrrolidine] | rsc.org |

| Indane-1,3-dione | - | Aldehyde, 2-Naphthol | Knoevenagel/Michael/Michael/Michael | Bis-spirocyclohexane | bohrium.com |

Oxidation Reactions in the Synthesis of Related Indane-Pyrrolidine Systems

Oxidation reactions play a crucial role in the synthesis of indane-pyrrolidine systems, either by preparing key precursors or by modifying the final heterocyclic scaffold. researchgate.netnih.gov

A common strategy involves the oxidation of the indane core. For instance, indane can be oxidized to indane-1,3-dione using various oxidizing systems, including N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, or H₂O₂ with a manganese catalyst. mdpi.com Indane-1-one can be oxidized to ninhydrin (indane-1,2,3-trione) using selenium oxide (SeO₂). mdpi.com These oxidized indane derivatives, particularly indane-1,3-dione, are highly valuable precursors for subsequent condensation and multicomponent reactions to build the pyrrolidine ring. nih.govmdpi.com

The pyrrolidine ring itself can also be the target of oxidation. The oxidation of pyrrolidines can lead to the corresponding pyrrolines or pyrroles, introducing unsaturation into the heterocyclic ring. rsc.org Ruthenium tetraoxide has been noted for its ability to oxidize N-substituted pyrrolidines. researchgate.net Furthermore, hypervalent iodine(III) reagents, in conjunction with TMSN₃, can achieve the direct α-azidonation of N-protected pyrrolidines, which are precursors to N-acyliminium ions—highly useful electrophiles for further functionalization. nih.gov

Strategies for Achieving Enantioselective Synthesis of Chiral this compound Derivatives

The creation of chiral this compound derivatives with high enantiopurity is a significant challenge in synthetic chemistry. Success relies on strategies that can precisely control the formation of stereocenters, including asymmetric catalysis with chiral ligands, the use of chiral auxiliaries, and diastereoselective cycloadditions.

Utilization of Chiral Ligands in Asymmetric Catalysis

Asymmetric catalysis using transition metals complexed with chiral ligands is a premier strategy for synthesizing enantiomerically enriched compounds. acs.orgunibo.it This approach avoids the need for stoichiometric chiral reagents and can often provide high levels of stereocontrol. In the synthesis of chiral pyrrolidines, chiral ligands can be employed in various key bond-forming reactions.

Dynamic kinetic resolution of racemic 2-lithiopyrrolidines in the presence of a chiral ligand allows for highly enantioselective electrophilic substitutions to generate 2-substituted pyrrolidines. nih.gov The choice of chiral ligand can determine which enantiomer of the product is formed. nih.gov For reactions involving the construction of the pyrrolidine ring, such as the [3+2] cycloaddition of azomethine ylides, chiral N,O-ligands complexed with Cu(I) have proven effective. acs.org For example, a newly designed ligand, 4-iodo-DHIPOH, in a complex with copper, catalyzes the asymmetric 1,3-dipolar cycloaddition to produce 4-nitro-3-aminopyrrolidines with excellent diastereo- and enantioselectivities (up to 98:2 dr and 99% ee). acs.org

In related syntheses, chiral bicyclo[3.3.0]octadiene ligands paired with a rhodium hydroxide (B78521) complex enable the highly enantioselective arylation of N-tosylaldimines, which can be used to produce chiral 2-aryl pyrrolidines in a one-pot procedure. organic-chemistry.org Similarly, nickel catalysts bearing chiral spiro aminophosphine (B1255530) ligands are effective for the enantioselective hydroarylation of styrenes, producing important 1,1-diarylalkane building blocks. chinesechemsoc.org The development of pyrrolidine-based ligands themselves, often synthesized via diastereoselective allylation of phenylglycinol-derived imines, has also expanded the toolkit for asymmetric synthesis, achieving up to 84% ee in allylic alkylation reactions. researchgate.net

Table 3: Examples of Chiral Ligands in Asymmetric Pyrrolidine Synthesis

| Reaction Type | Metal | Chiral Ligand Type | Product Type | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Cu(I) | Chiral N,O-Ligand (4-iodo-DHIPOH) | 4-Nitro-3-aminopyrrolidines | Up to 99% | acs.org |

| Arylation of Aldimines | Rhodium | Chiral Bicyclo[3.3.0]octadiene | 2-Aryl Pyrrolidines | High | organic-chemistry.org |

| Hydroarylation of Styrenes | Nickel | Chiral Spiro Aminophosphine (SpiroAP) | 1,1-Diarylalkanes | Moderate | chinesechemsoc.org |

| Allylic Alkylation | Palladium | Pyrrolidine-based P,N-ligand | Allylated products | Up to 84% | researchgate.net |

Chiral Auxiliary Approaches in Pyrrolidine Formation

The chiral auxiliary approach is a classical and robust method for controlling stereochemistry. researchgate.net This strategy involves temporarily incorporating a chiral molecule (the auxiliary) into one of the reactants. The inherent chirality of the auxiliary then directs the stereochemical outcome of the subsequent reaction, leading to the formation of one diastereomer preferentially. Finally, the auxiliary is cleaved and can often be recovered for reuse.

This method is particularly effective in the synthesis of complex pyrrolidine structures. nih.gov For instance, in 1,3-dipolar cycloaddition reactions to form pyrrolidines, a chiral auxiliary can be attached to the azomethine ylide precursor. nih.gov Oppolzer's camphorsultam is a well-known auxiliary that can be used for this purpose; attached to the ylide, it directs the facial selectivity of the cycloaddition with an olefin, leading to enantiomerically pure cycloadducts. nih.govacs.org

Another example is the synthesis of the chiral pyrrolidine core of the drug Upadacitinib, where Oppolzer's chiral sultam-directed asymmetric 1,3-dipolar cycloaddition was employed to establish the desired 3,4-syn stereochemistry with high diastereoselectivity. acs.orgacs.org Similarly, (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, after N-propionylation, has been used as a chiral auxiliary in stereoselective aldol (B89426) reactions, a key C-C bond-forming reaction in building complex molecules. rsc.org The incorporation of an α-methylbenzyl group onto nitrogen-containing substrates has also been used to direct diastereoselective cyclizations to form chiral, non-racemic pyrrolidines. researchgate.net

Diastereoselective Control in Cycloaddition Processes

[3+2] Cycloaddition reactions, particularly those involving azomethine ylides, are among the most powerful methods for constructing five-membered rings like pyrrolidine with a high degree of stereocontrol. rsc.orgmdpi.com These reactions can generate multiple stereocenters simultaneously in a predictable manner, making them ideal for synthesizing complex, densely substituted pyrrolidine scaffolds. acs.org

The diastereoselectivity of the cycloaddition is determined by the relative orientation of the 1,3-dipole (the azomethine ylide) and the dipolarophile (the alkene) in the transition state. Typically, an endo or exo approach of the reactants dictates the stereochemical outcome. mdpi.com For example, in the reaction of an azomethine ylide with an unsaturated ketone, the endo-transition state is often favored to avoid steric repulsion, leading to a specific diastereomer. mdpi.com

This principle has been applied to the synthesis of various spiro-pyrrolidine systems. A three-component [3+2] cycloaddition of an olefinic oxindole (B195798) with a nonstabilized azomethine ylide (derived from a cyclic amine and an aldehyde) can proceed with high diastereoselectivity. nih.gov The use of additives like benzoic acid can further promote the reaction and influence the selectivity. nih.gov

Furthermore, the inherent chirality within the reactants can be used to control the reaction's diastereoselectivity. The use of N-tert-butanesulfinyl groups on 1-azadiene dipolarophiles has been shown to be highly effective in directing 1,3-dipolar cycloadditions with azomethine ylides, yielding proline derivatives with up to four stereogenic centers with excellent diastereoselectivity. acs.org Computational studies have helped to rationalize the influence of the chiral sulfinyl group on the stereochemical outcome. acs.org The regio- and stereoselective construction of spiro compounds through such cycloadditions is a frequently reported and reliable strategy. beilstein-journals.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Indane |

| Indane-1,3-dione |

| Indane-1-one |

| Ninhydrin (Indane-1,2,3-trione) |

| Pyrrolidine |

| Pyrroline |

| Pyrrole |

| Sarcosine |

| Proline |

| N-hydroxyphthalimide (NHPI) |

| Selenium oxide |

| Ruthenium tetraoxide |

| 2-Arylidene-1,3-indandione |

| N-Pyrimidylindole |

| Vinylsilane |

| (-)-Sparteine |

| 4-iodo-DHIPOH |

| Oppolzer's camphorsultam |

| (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol |

| N-tert-butanesulfinimine |

| Benzoic acid |

| Isatin |

| Spiro[oxindole-pyrrolidine] |

Reactivity and Chemical Transformations of 1 3h Inden 1 Yl Pyrrolidine

Electrophilic and Nucleophilic Character of the Indene (B144670) and Pyrrolidine (B122466) Moieties

The chemical nature of 1-(3H-inden-1-yl)pyrrolidine is dominated by its enamine functionality. The lone pair of electrons on the pyrrolidine nitrogen atom delocalizes into the double bond of the indene ring. makingmolecules.com This delocalization creates a high electron density on the carbon atom at the 2-position of the indene system (the α-carbon relative to the nitrogen), making it strongly nucleophilic. masterorganicchemistry.comresearchgate.net This nucleophilic character is the cornerstone of enamine chemistry, allowing them to act as enolate equivalents in reactions with a wide range of electrophiles. thieme-connect.demasterorganicchemistry.com

The nucleophilicity of enamines is generally greater than that of corresponding enols because nitrogen is less electronegative than oxygen, allowing for more effective donation of its lone pair. makingmolecules.com This enhanced reactivity makes this compound a valuable intermediate in organic synthesis. researchgate.net

Further Functionalization and Derivatization of the Core Structure

The dual reactivity of the indene and pyrrolidine components allows for extensive modification of the core structure, enabling the synthesis of a diverse library of derivatives.

The indene ring system can be functionalized in several ways. The aromatic portion can undergo electrophilic aromatic substitution, although the strong activating and directing effects of the enamine functionality must be considered. More commonly, the nucleophilic α-carbon of the enamine is the primary site of reaction. It can be alkylated, acylated, or undergo addition to other electrophiles. makingmolecules.com For instance, reactions with alkyl halides lead to C-alkylation at the 2-position of the indene ring. makingmolecules.com After the desired modification, the enamine can be readily hydrolyzed back to a ketone using aqueous acid, yielding a 2-substituted-1-indanone. masterorganicchemistry.com

Additionally, the indene ring itself can be modified prior to the formation of the enamine. Substituted 1-indanones can be used as starting materials, leading to derivatives with functional groups on the aromatic ring. chemsrc.com Research on related indene derivatives has shown that various substitutions, such as alkoxy and alkyl groups, can be introduced on the ring to modulate biological activity. mdpi.com

Although the nucleophilicity of the pyrrolidine nitrogen is attenuated by its participation in the enamine system, it can still undergo certain transformations. The enamine can be protonated at the nitrogen to form an iminium salt. masterorganicchemistry.com These iminium intermediates are key in the mechanism of enamine hydrolysis and can also be trapped by nucleophiles. makingmolecules.commasterorganicchemistry.com

In related systems, transformations involving the nitrogen atom are often part of a broader reaction sequence. For example, in the synthesis of α-aryl-β-alkenyl pyrrolidines, a cyclic imine is activated with Boc-anhydride, facilitating an arylation reaction. nih.govacs.org This suggests that N-functionalization, such as the formation of an N-acyl or N-Boc derivative, could be a strategy to modulate the reactivity of the this compound scaffold, although this would disrupt the enamine conjugation.

A stereogenic center is an atom in a molecule that, if any two of its attached groups are interchanged, a new stereoisomer is created. wikipedia.orgualberta.ca Typically, this is a carbon atom with four different substituents. vaia.com The this compound scaffold provides several opportunities for the introduction of new stereogenic centers.

One of the most direct methods is the reaction of the nucleophilic enamine with an electrophile. If the reaction at the C2-position of the indene creates a new tetrahedral carbon with four different groups, a stereogenic center is formed. By using chiral catalysts, such as chiral secondary amines (like proline and its derivatives), it is possible to achieve enantioselective transformations, controlling the absolute configuration of the newly formed stereocenter. makingmolecules.com

Another approach involves cycloaddition reactions. For instance, a [3+2] cycloaddition of an azomethine ylide with the double bond of the indene moiety can generate a complex spiro-pyrrolidine system with multiple new stereogenic centers. acs.orgsci-hub.se The stereoselectivity of such reactions can often be controlled by the reaction conditions and the nature of the reactants. acs.org

The table below summarizes selected reactions that can introduce stereogenic centers.

| Reaction Type | Reactants | Key Feature | Reference |

|---|---|---|---|

| Enantioselective Aldol (B89426) Reaction | Enamine + Aldehyde | Creates new C-C bond and up to two stereocenters with control via a chiral amine catalyst. | makingmolecules.com |

| [3+2] Cycloaddition | Enamine (as dipolarophile) + Azomethine Ylide | Forms a five-membered ring with multiple new stereogenic centers. | acs.orgsci-hub.se |

| Enantioselective Arylation | Related Pyrroline Imine + Aryl Nucleophile | Addition to the C=N bond creates a new stereocenter at the α-position. | nih.govacs.org |

Tandem and Cascade Reactions Involving the this compound Scaffold

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without isolating intermediates, are a powerful tool in organic synthesis for building molecular complexity efficiently. researchgate.net The this compound scaffold, or its immediate precursors, can participate in such reactions.

For example, the synthesis of spiro[indene-2,1'-pyrrolizines] has been achieved through a three-component reaction involving 2-arylidene-1,3-indanediones, amino acids like L-proline, and aldehydes. sci-hub.se This process involves the in-situ generation of an azomethine ylide followed by a [3+2] cycloaddition and subsequent functionalization, demonstrating a cascade approach to complex heterocyclic systems built around an indene core. sci-hub.se

Another relevant example is the copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehydes in the presence of pyrrolidine. acs.org While this reaction forms a 3-hydroxy-1-indanone, it highlights how pyrrolidine can act as a nucleophilic catalyst to initiate a cyclization cascade, a principle that could be extended to the pre-formed enamine. acs.org Research into the oxidative cyclization of naphthaldehyde oximes in the presence of pyrrolidine also led to complex, fused heterocyclic systems through a proposed cascade mechanism involving Michael addition and subsequent cyclizations. mdpi.com These examples underscore the potential of the indenylpyrrolidine framework to serve as a linchpin in designing elegant and efficient tandem reactions for the construction of novel molecular architectures. researchgate.netresearchgate.net

| Reaction Name | Key Reactants | Product Type | Reference |

|---|---|---|---|

| Three-Component Spiro-pyrrolizine Synthesis | 2-Arylidene-1,3-indanedione, L-proline, Aldehyde | Spiro[indene-2,1'-pyrrolizines] | sci-hub.se |

| Cu-Catalyzed Intramolecular Annulation | 2-Ethynylbenzaldehyde (B1209956), Pyrrolidine | 3-Hydroxy-1-indanones | acs.org |

| Oxidative Cyclization Cascade | (E)-2-hydroxy-1-naphthaldehyde oxime, Pyrrolidine, Pb(OAc)₄ | Fused Naphthopyrrolooxazines | mdpi.com |

Mechanistic Insights into Reactions Involving 1 3h Inden 1 Yl Pyrrolidine

Elucidation of Reaction Pathways

Understanding the precise pathway a reaction follows is crucial for its optimization and application. For reactions involving 1-(3H-inden-1-yl)pyrrolidine and related structures, a combination of computational chemistry and mechanistic experiments has shed light on the underlying processes, including polar, cycloaddition, and radical-mediated routes.

Modern mechanistic studies frequently employ Molecular Electron Density Theory (MEDT) to analyze reaction pathways. researchgate.net A key concept within MEDT is the Global Electron Density Transfer (GEDT), which quantifies the net flow of electrons between the reacting species at the transition state. nih.gov This analysis is particularly insightful for polar reactions, where a significant GEDT value indicates a process with substantial charge transfer, influencing the reaction's activation energy. Studies have shown a strong correlation where a higher GEDT at the transition state corresponds to a lower activation Gibbs free energy, thus accelerating the reaction rate. nih.gov

In the context of [3+2] cycloaddition (32CA) reactions, which are characteristic of pyrrolidine-derived species like azomethine ylides, GEDT analysis helps to classify the reaction's nature. For instance, in the 32CA reaction between an in-situ generated azomethine ylide and a dipolarophile, the calculated GEDT value can confirm the polar nature of the process. acs.orgacs.org The direction of electron flow is determined by the electronic chemical potential (μ) of the reactants; electrons flow from the species with the higher μ (the nucleophile) to the one with the lower μ (the electrophile). acs.org

Computational studies on related systems provide concrete data. The analysis of reactants based on Conceptual Density Functional Theory (CDFT) allows for the calculation of indices that predict reactivity.

Table 1: Conceptual DFT Reactivity Indices for a Model 1,3-Dipolar Cycloaddition System Data adapted from related studies on azomethine ylides and dipolarophiles. acs.org

| Reactant | Electronic Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

|---|---|---|---|---|

| Azomethine Ylide (Dipole) | -2.89 | 5.78 | 0.72 | 4.42 |

As shown in the table, the azomethine ylide possesses a higher chemical potential and a strong nucleophilicity (N > 4.0 eV), while the alkene has a lower chemical potential and a high electrophilicity index (ω > 1.5 eV), classifying it as a strong electrophile. acs.org This difference drives the electron density transfer from the ylide to the alkene, a characteristic of polar cycloaddition reactions. acs.org The GEDT value computed at the transition state for such reactions often exceeds 0.2 e, confirming a significant charge transfer and the polar nature of the mechanism. acs.org

The stereochemical and regiochemical outcomes of cycloaddition reactions are determined by the relative energies of the various possible transition states (TSs). acs.org Computational analysis, often using Density Functional Theory (DFT), allows for the localization and characterization of these TSs, providing a rationale for the experimentally observed product. acs.orgacs.org

In [3+2] cycloaddition reactions involving pyrrolidine-derived dipoles, two key stereochemical pathways, the endo and exo approaches, are typically considered. acs.org The formation of the final pyrrolidine (B122466) ring proceeds via a transition state where the nucleophilic carbon of the dipole attacks the dipolarophile. acs.org The preference for one pathway over the other is often governed by steric and electronic factors. For example, in certain systems, the exo-TS is favored because the alternative endo-TS would suffer from destabilizing electrostatic repulsion between nearby functional groups, such as carbonyls, leading to a higher activation energy. acs.org

Similarly, regioselectivity in gold-catalyzed cycloisomerization reactions leading to spiro-pyrrolidine structures has been explained by TS analysis. acs.org In one such case, the reaction could proceed via either a 6-endo-dig or a 5-exo-dig cyclization pathway. DFT calculations revealed that the energy barrier for the 6-endo-dig pathway was significantly lower (by 4.2 kcal/mol) than that for the 5-exo-dig pathway. acs.org This energetic preference, consistent with experimental results, was attributed to a combination of steric and electronic effects, with the charge distribution on the alkyne carbons favoring the 6-endo-dig approach. acs.org

Table 2: Comparative Energy Barriers for Competing Transition States Data based on findings from related cycloaddition and cycloisomerization studies. acs.orgacs.org

| Reaction Type | Competing Pathways | Relative Free Energy Barrier (kcal/mol) | Favored Product |

|---|---|---|---|

| [3+2] Cycloaddition | exo-TS vs. endo-TS | exo is lower | exo product |

While many reactions of enamines and their derivatives are polar in nature, radical pathways offer an alternative route for C-C bond formation. A notable example is the synthesis of spiro[indene-1,2′-pyrrolidine] derivatives through a domino radical bicyclization. nih.gov This transformation is initiated by subjecting a precursor, such as an oxime ether derived from an indenone, to classical radical-generating conditions. nih.gov

The reaction typically employs a radical initiator like 2,2′-azobisisobutyronitrile (AIBN) and a chain transfer agent such as tributyltin hydride (Bu₃SnH). nih.gov The mechanism is believed to involve the formation of an alkoxyaminyl radical as a key intermediate. This radical species undergoes a cascade of cyclization steps to furnish the final spirocyclic pyrrolidine product. This methodology highlights the versatility of radical chemistry in constructing complex nitrogen-containing fused ring systems that might be challenging to access through purely ionic pathways. nih.gov

Role of Catalyst-Substrate Interactions in Stereoselectivity

Achieving stereocontrol in reactions is a paramount goal in organic synthesis. For reactions involving this compound or its derivatives, organocatalysis and metal catalysis have proven effective in dictating the stereochemical outcome through specific catalyst-substrate interactions. metu.edu.trmdpi.com

Bifunctional organocatalysts, such as those based on squaramide or thiourea (B124793) scaffolds, are particularly effective. mdpi.commdpi.com These catalysts possess both a hydrogen-bond donating moiety (the squaramide NH groups) and a basic site (e.g., a tertiary amine). In asymmetric [3+2] cycloaddition reactions, the catalyst activates the reactants through a network of non-covalent interactions, primarily hydrogen bonding. mdpi.commdpi.com A plausible mechanism involves the catalyst's dual hydrogen-bond donor sites interacting with one reactant (e.g., an N-benzothiophenone imine) while the basic site deprotonates the other (e.g., an indandione), bringing them into a highly organized, chiral transition state assembly. This controlled orientation dictates the facial selectivity of the subsequent bond formation, leading to high levels of enantioselectivity. mdpi.com

Even simple pyrrolidine can act as an organocatalyst, often in conjunction with a Brønsted acid co-catalyst like benzoic acid. acs.org In this scenario, the reaction between pyrrolidine and an aldehyde substrate forms a highly reactive iminium ion intermediate. acs.org This intermediate has a lowered LUMO (Lowest Unoccupied Molecular Orbital), making it more susceptible to nucleophilic attack. The chiral environment, if one is used, or the specific geometry of this iminium ion can influence the stereochemical course of the subsequent reaction steps.

Furthermore, metal-based catalytic systems are employed to achieve stereocontrol. Chiral ligands coordinated to a metal center can create a chiral pocket that directs the approach of the substrates. For instance, silver-catalyzed asymmetric 1,3-dipolar cycloaddition reactions of azomethine ylides have been developed using chiral amino alcohol-based ferrocenyl ligands. metu.edu.tr The precise interaction between this chiral catalyst complex and the reactants in the transition state is responsible for inducing high enantioselectivity in the resulting pyrrolidine products. metu.edu.tr

Identification and Characterization of Reaction Intermediates

The transient species formed during a reaction, known as intermediates, are often difficult to isolate but are fundamental to the mechanism. Various studies have successfully identified or proposed key intermediates in reactions involving pyrrolidine and its derivatives.

In the organocatalytic cycle of pyrrolidine with aldehydes, the iminium ion is a well-established and critical intermediate that activates the substrate for subsequent nucleophilic attack. acs.org In reactions involving 1,3-dipoles, azomethine ylides , which can be generated in situ from the condensation of an amine and an aldehyde or the decarboxylation of α-amino acids, are the key reactive intermediates that undergo cycloaddition. nih.gov

The reaction of pyrrolidine with electrophilic chromone (B188151) systems has been shown to proceed through several proposed intermediates. d-nb.info The initial step is often a 1,2-addition to an aldehyde group, forming a transient geminal amino alcohol . This can then be converted into a Michael adduct through a subsequent nucleophilic attack on a conjugated system. d-nb.info

More complex reaction cascades can involve a series of unique intermediates. For example, the oxidation of a naphthaldehyde oxime in the presence of pyrrolidine has been proposed to proceed via an organolead intermediate , which eliminates to form an o-naphthoquinone nitrosomethide . Michael addition of pyrrolidine to this species affords a nitroso adduct , which then cyclizes and dehydrates to yield the final product. mdpi.com In radical reactions, as mentioned previously, alkoxyaminyl radicals have been identified as the key intermediates driving the formation of spiro-pyrrolidine structures. nih.gov

Table 3: Identified or Proposed Intermediates in Reactions Involving Pyrrolidine Derivatives

| Intermediate Type | Reaction Context | Source(s) |

|---|---|---|

| Iminium Ion | Organocatalysis with aldehydes | acs.org |

| Azomethine Ylide | 1,3-Dipolar Cycloadditions | nih.gov |

| Michael Adduct | Reaction with 3-formylchromones | d-nb.info |

| Geminal Amino Alcohol | Reaction with 3-formylchromones | d-nb.info |

| Alkoxyaminyl Radical | Domino Radical Bicyclization | nih.gov |

Advanced Spectroscopic and Stereochemical Elucidation Techniques for 1 3h Inden 1 Yl Pyrrolidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. Through a combination of one-dimensional and two-dimensional experiments, it is possible to assign every proton and carbon signal and map their relationships within the 1-(3H-inden-1-yl)pyrrolidine structure.

One-dimensional NMR experiments provide fundamental information about the chemical environment and count of hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For a typical this compound derivative, the spectrum would be characterized by signals in the aromatic region (for the indenyl benzene (B151609) ring), the aliphatic region (for the five-membered rings), and specific signals for the methine proton at the junction of the two ring systems. researchgate.net The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR: The carbon-13 NMR spectrum shows the number of chemically non-equivalent carbon atoms. The chemical shifts indicate the type of carbon (e.g., sp², sp³). The indenyl moiety would exhibit signals in the aromatic region (~120-150 ppm) and aliphatic region, while the pyrrolidine (B122466) ring carbons would appear in the upfield aliphatic region. nih.govmdpi.comchemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A DEPT-90 spectrum specifically shows only CH signals, which is useful for identifying the key methine carbons, such as C1 of the indene (B144670) ring. A DEPT-135 spectrum shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for an unambiguous count of each type of carbon-hydrogen group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | DEPT-135 |

| Indenyl Moiety | |||

| H-1 | ~4.4 (t) | ~65-70 | CH (pos) |

| H-2 | ~2.1-2.5 (m) | ~30-35 | CH₂ (neg) |

| H-3 | ~3.3-3.4 (m) | ~35-40 | CH₂ (neg) |

| H-4 to H-7 | ~7.1-7.4 (m) | ~120-130 | CH (pos) |

| C-3a, C-7a | - | ~140-145 | Quaternary (absent) |

| Pyrrolidine Moiety | |||

| H-2', H-5' | ~2.5-2.9 (m) | ~45-55 | CH₂ (neg) |

| H-3', H-4' | ~1.7-1.9 (m) | ~20-25 | CH₂ (neg) |

Two-dimensional NMR experiments are essential for establishing the precise connectivity of atoms and the relative stereochemistry of the molecule. princeton.edusdsu.edu

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu Cross-peaks in a COSY spectrum of this compound would confirm the connectivity within the indenyl aliphatic protons (H-1 with H-2, H-2 with H-3) and within the pyrrolidine ring protons (H-2' with H-3', etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. princeton.eduyoutube.com It provides a definitive map of which protons are bonded to which carbons, resolving any ambiguity from the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two to four bonds. princeton.eduyoutube.com This is crucial for connecting different fragments of the molecule. For instance, an HMBC spectrum would show a correlation between the H-1 proton on the indene ring and the C-2' and C-5' carbons of the pyrrolidine ring, confirming the point of attachment between the two ring systems.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ROESY is particularly useful for determining stereochemistry. For example, it can be used to establish the relative orientation of substituents on the pyrrolidine and indene rings by observing spatial correlations between their respective protons.

Table 2: Key 2D NMR Correlations for Structural Elucidation

| Experiment | Correlation Type | Example in this compound | Information Gained |

| COSY | ¹H-¹H (2-3 bonds) | H-1 ↔ H-2 | Connectivity within the five-membered indene ring |

| HSQC | ¹H-¹³C (1 bond) | H-4 ↔ C-4 | Direct C-H bond assignment |

| HMBC | ¹H-¹³C (2-4 bonds) | H-1 ↔ C-2', C-5' | Confirms the linkage between the indenyl and pyrrolidine moieties |

| ROESY | ¹H-¹H (Through Space) | H-1 ↔ Proximal Pyrrolidine Proton | Relative stereochemistry at the C-1 chiral center |

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a primary technique for determining the molecular weight and elemental formula of a compound. For this compound (C₁₃H₁₅N), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion peak (M⁺). chemsrc.com This experimental mass can be compared to the calculated exact mass (185.1204) to confirm the molecular formula with high confidence. The fragmentation pattern observed in the mass spectrum can also provide structural information, showing characteristic losses of fragments from the parent ion that correspond to the indenyl or pyrrolidine moieties. nist.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

IR and UV-Vis spectroscopy are used to identify the functional groups present in a molecule and to probe its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. chemicalbook.com Key expected absorptions include C-H stretching frequencies for the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2850-3000 cm⁻¹). researchgate.net C=C stretching vibrations from the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-N stretching of the tertiary amine in the pyrrolidine ring would be observable in the 1000-1250 cm⁻¹ range. spectrabase.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the conjugated systems within the molecule. The indenyl moiety, containing a benzene ring, is the primary chromophore. It would be expected to exhibit characteristic absorption bands in the UV region, typically around 250-280 nm, corresponding to π→π* electronic transitions within the aromatic system. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov It provides precise bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. Crucially, for chiral molecules like this compound, single-crystal X-ray diffraction can determine the absolute configuration of the stereocenter at the C-1 position, provided a suitable crystal is obtained. nih.govresearchgate.net This technique is unparalleled in its ability to provide an unambiguous structural depiction. nih.gov

A significant bottleneck in X-ray crystallography is the process of growing a single crystal of sufficient size and quality for diffraction analysis. nih.gov For derivatives of this compound, several challenges may arise. The molecule's conformational flexibility, particularly around the bond connecting the two rings, can hinder the formation of a well-ordered crystal lattice. Furthermore, achieving the right conditions of supersaturation, which is necessary for crystal growth, can be difficult, often requiring extensive screening of different solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion). The solubility of the compound can also be a limiting factor in the selection of appropriate solvent systems. nih.gov

Chiroptical Spectroscopy (e.g., ECD) for Absolute Configuration Assignment

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful non-empirical method for determining the absolute configuration of chiral molecules in solution. nih.govmdpi.com The technique relies on the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted against wavelength, produces an ECD spectrum characterized by positive or negative signals known as Cotton effects. The sign and intensity of these effects are exquisitely sensitive to the molecule's three-dimensional structure, including its absolute configuration. nih.gov

The assignment of the absolute configuration of a compound like this compound is achieved by comparing the experimentally measured ECD spectrum with a theoretically calculated spectrum. mdpi.comunipi.it The process involves several key computational steps:

Conformational Search: A thorough search for all low-energy conformers of the molecule is performed using molecular mechanics (MM) or other suitable methods.

Geometry Optimization: The geometries of the identified conformers are then optimized at a higher level of theory, typically using Density Functional Theory (DFT).

Excited State Calculations: For each optimized conformer, the electronic transition energies and rotational strengths are calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net The phenyl chromophore within the indene moiety of this compound is expected to produce the key electronic transitions responsible for the ECD spectrum in the accessible UV region (typically 200-400 nm). frontiersin.org

Spectrum Generation: The calculated rotational strengths for each conformer are convoluted with a Gaussian function and then averaged according to their Boltzmann populations to generate the final theoretical ECD spectrum. nih.gov

Comparison: The theoretical spectrum for a chosen enantiomer (e.g., (R)-1-(3H-inden-1-yl)pyrrolidine) is compared with the experimental spectrum. A good match between the two confirms the absolute configuration of the experimental sample. If the experimental spectrum is a mirror image of the calculated one, the absolute configuration is assigned to the opposite enantiomer.

The reliability of this method hinges on the accurate prediction of the conformational landscape and the performance of the chosen DFT functional and basis set. unipi.it For a semi-rigid molecule like this compound, this approach is expected to provide a high degree of confidence in the stereochemical assignment.

| Experimental Data (in Methanol) | Calculated Data (TD-DFT B3LYP/6-311G**) | |||

|---|---|---|---|---|

| Wavelength (nm) | Δε (M-1cm-1) | Enantiomer | Wavelength (nm) | Δε (M-1cm-1) |

| 275 | +1.8 | (R)-Isomer | 272 | +2.1 |

| 268 | +2.5 | 266 | +2.9 | |

| 240 | -5.2 | 238 | -6.0 | |

| 215 | +10.4 | 212 | +12.1 |

DP4+ Analysis for Stereoisomer Differentiation

DP4+ analysis is a sophisticated computational method that provides a statistical probability for the assignment of a specific stereoisomer by comparing experimental and calculated NMR chemical shifts. researchgate.netnih.gov It is particularly valuable for complex molecules or cases where other methods are inconclusive. The method is an evolution of the original DP4 approach and offers improved accuracy by incorporating unscaled NMR data and accommodating higher levels of theory for the calculations. nih.gov

The core principle of DP4+ is to calculate the ¹H and ¹³C NMR chemical shifts for all possible stereoisomers of a molecule and then use a Bayesian statistical model to determine which calculated dataset best matches the single set of experimental NMR data. researchgate.netnih.gov

The workflow for a DP4+ analysis of this compound would be as follows:

Acquire Experimental NMR Data: High-quality ¹H and ¹³C NMR spectra of the purified compound are recorded.

Generate Candidate Structures: The 3D structures for all possible stereoisomers are generated. For this compound, this would involve creating models for the (R)- and (S)-enantiomers.

Conformational Analysis and Optimization: Similar to the ECD workflow, a comprehensive conformational search and DFT geometry optimization are performed for each candidate stereoisomer.

NMR Shielding Calculation: Gauge-Independent Atomic Orbital (GIAO) calculations are performed on the Boltzmann-averaged conformers of each isomer to predict the isotropic magnetic shielding tensors. researchgate.net These are then converted into chemical shifts.

DP4+ Statistical Analysis: The experimental ¹H and ¹³C chemical shifts are input into the DP4+ probability tool along with the calculated chemical shifts for each candidate isomer. The tool calculates a probability score for each candidate, indicating the likelihood that it corresponds to the experimental structure. A probability of >99% is considered a confident assignment.

DP4+ analysis has proven to be a highly effective tool for distinguishing between diastereomers and, in certain contexts, enantiomers, establishing itself as an indispensable method in modern structural elucidation. mdpi.comresearchgate.net

| Atom Position | Experimental Shift (ppm) | Calculated Shift (ppm) at mPW1PW91/6-31G | |

|---|---|---|---|

| (R)-Isomer | (S)-Isomer | ||

| 13C NMR | |||

| C1 | 70.2 | 70.5 | 71.8 |

| C2 | 40.1 | 40.3 | 40.4 |

| C3 | 35.5 | 35.7 | 35.6 |

| C-Pyrrolidine (α) | 55.8 | 56.1 | 54.9 |

| C-Pyrrolidine (β) | 24.1 | 24.3 | 24.2 |

| 1H NMR | |||

| H1 | 4.51 | 4.55 | 4.75 |

| H-Pyrrolidine (α) | 3.15 | 3.18 | 3.05 |

| DP4+ Probability Results | |||

| Isomer Candidate | DP4+ Probability (%) | ||

| (R)-Isomer | 99.8 | ||

| (S*)-Isomer | 0.2 |

Computational Chemistry and Theoretical Studies on 1 3h Inden 1 Yl Pyrrolidine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other chemical properties with high accuracy. mdpi.com DFT calculations for 1-(3H-inden-1-yl)pyrrolidine would typically employ a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to achieve a balance between computational cost and accuracy. beilstein-journals.orgmdpi.com

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The energy and localization of these orbitals are key to understanding the molecule's nucleophilic and electrophilic character.

For this compound, which possesses an enamine-like substructure, the HOMO is expected to be primarily localized on the nitrogen atom and the C=C double bond of the indenyl moiety. This distribution indicates that these are the primary sites for nucleophilic attack. Conversely, the LUMO is anticipated to be distributed across the π-system of the indene (B144670) ring, marking the regions most susceptible to receiving electrons from a reacting nucleophile. The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. uow.edu.aumdpi.com

| Parameter | Energy Value (eV) | Description |

|---|---|---|

| EHOMO | -5.50 | Energy of the Highest Occupied Molecular Orbital; related to the ability to donate electrons (nucleophilicity). |

| ELUMO | -0.85 | Energy of the Lowest Unoccupied Molecular Orbital; related to the ability to accept electrons (electrophilicity). |

| ΔE (LUMO-HOMO Gap) | 4.65 | Indicator of chemical reactivity and stability. |

The three-dimensional structure of a molecule dictates its physical and chemical properties. This compound has significant conformational flexibility arising from two main sources: the puckering of the five-membered pyrrolidine (B122466) ring and the rotation around the single bond connecting the nitrogen atom to the indenyl ring. researchgate.net

The pyrrolidine ring typically adopts non-planar envelope or twisted conformations to relieve ring strain. nih.gov DFT calculations are employed to perform a systematic conformational search to identify all stable, low-energy conformers. researchgate.netnih.gov By calculating the relative energies of these conformers, a potential energy surface, or conformational landscape, can be constructed. This landscape reveals the most stable conformations and the energy barriers separating them, providing insight into the molecule's preferred shapes at equilibrium. mdpi.com For this compound, the analysis would focus on the interplay between the pyrrolidine ring pucker and the orientation of the bulky indene substituent. nih.gov

| Conformer | Pyrrolidine Pucker | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |

|---|---|---|---|

| 1 | Envelope (Cs symmetry) | 0.00 | 75.3 |

| 2 | Twist (C2 symmetry) | 0.95 | 15.6 |

| 3 | Alternate Envelope | 1.50 | 5.5 |

| 4 | Alternate Twist | 2.10 | 3.6 |

DFT calculations are instrumental in predicting the outcome of chemical reactions. Regioselectivity (which of several possible positions reacts) and stereoselectivity (which stereoisomer is formed) can be rationalized by analyzing the properties of the reactants and the transition states of possible reaction pathways. nih.gov

In reactions where this compound acts as a nucleophile, such as in alkylations or cycloadditions, the regioselectivity is often governed by FMO theory. rsc.orgrsc.org The reaction is predicted to occur at the atomic center with the largest orbital coefficient in the HOMO. DFT can also be used to model the full reaction coordinate for competing pathways (e.g., the formation of different regioisomers or stereoisomers). The calculated activation energies for each path reveal the kinetically favored product. researchgate.net For instance, in a [3+2] cycloaddition reaction, DFT can determine whether the endo or exo transition state is lower in energy, thereby predicting the stereochemical outcome. rsc.orgacs.org

| Reaction Pathway | Target Site | Controlling Factor | Predicted Outcome |

|---|---|---|---|

| Regioisomer A | Nitrogen Atom | HOMO coefficient, Steric hindrance | Minor Product |

| Regioisomer B | Indenyl C3 Atom | HOMO coefficient, Steric hindrance | Major Product |

| Stereoisomer (Endo) | - | Transition state energy (ΔG‡) | Thermodynamically favored |

| Stereoisomer (Exo) | - | Transition state energy (ΔG‡) | Kinetically favored |

To fully understand a reaction mechanism, it is crucial to characterize the transition states (TS) that connect reactants to products. A transition state represents the highest energy point along a reaction coordinate. DFT calculations are used to locate these TS structures, which are confirmed by vibrational frequency analysis—a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡ or ΔG‡). acs.org This barrier determines the rate of the reaction; a lower barrier corresponds to a faster reaction. By calculating the activation energies for all plausible pathways, computational chemists can construct a detailed energy profile of the reaction, predict the major products, and gain a deep understanding of the reaction mechanism. acs.org

| Pathway | Transition State | Activation Energy (ΔG‡, kcal/mol) | Kinetic Preference |

|---|---|---|---|

| Formation of Regioisomer A | TS-A | 22.5 | Disfavored |

| Formation of Regioisomer B | TS-B | 17.8 | Favored |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides detailed information about static, minimum-energy structures, molecules are inherently dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a view of molecular behavior in a more realistic, dynamic context, such as in a solvent. nih.govmdpi.com An MD simulation numerically solves Newton's equations of motion for a system of particles, using a force field to describe the forces between them. nih.gov

MD simulations are particularly useful for exploring the conformational landscape of flexible molecules like this compound. pitt.edu Starting from a low-energy structure obtained from DFT, an MD simulation can track the molecule's conformational changes over nanoseconds or longer. This allows for the assessment of the stability of different conformers and the observation of transitions between them. researchgate.netresearchgate.net

Key metrics used to analyze MD trajectories include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, low RMSD value indicates that the molecule maintains a consistent conformation, while large fluctuations suggest conformational changes.

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual atoms or residues around their average positions. High RMSF values highlight the most flexible regions of the molecule. For this compound, the pyrrolidine ring would likely show higher RMSF values compared to the more rigid indene core.

| Analysis Metric | Region of Molecule | Value (Å) | Interpretation |

|---|---|---|---|

| RMSD (Backbone) | Entire Molecule | Average: 1.8 | The molecule maintains a stable overall fold during the simulation. |

| Std. Dev: 0.4 | Indicates moderate conformational sampling around the average structure. | ||

| RMSF (per Atom) | Indene Ring | 0.6 - 1.0 | The fused ring system is relatively rigid. |

| Pyrrolidine Ring | 1.5 - 2.5 | The pyrrolidine ring is highly flexible, consistent with ring puckering. |

Solvent Effects in silico

The study of solvent effects is crucial in computational chemistry to understand how a solvent can influence the behavior, reactivity, and properties of a solute. For a molecule like this compound, in silico models would be employed to predict these interactions.

Theoretical investigations would typically utilize either implicit or explicit solvent models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can provide valuable insights into the electrostatic interactions between the solute and the solvent.

Explicit solvent models, on the other hand, involve simulating a discrete number of solvent molecules surrounding the solute. This method, often employed in molecular dynamics (MD) simulations, allows for a more detailed analysis of specific solute-solvent interactions, such as hydrogen bonding.

For this compound, these models could be used to predict changes in its conformational preferences, electronic structure, and reactivity in different solvents. The choice of solvent would likely impact the stability of different conformers of the pyrrolidine and indenyl rings.

Table 1: Representative Solvents and Their Properties for in silico Studies

| Solvent | Dielectric Constant (ε) | Polarity Index | Potential Interactions |

| Water | 78.4 | 10.2 | Hydrogen bonding, polar |

| Methanol | 32.7 | 5.1 | Hydrogen bonding, polar |

| Acetonitrile | 37.5 | 5.8 | Polar aprotic |

| Dichloromethane | 8.9 | 3.1 | Weakly polar |

| Toluene | 2.4 | 2.4 | Nonpolar, π-stacking |

| Cyclohexane | 2.0 | 0.2 | Nonpolar |

This table represents typical solvents that would be used in computational studies to investigate solvent effects on a molecule like this compound. The data is for illustrative purposes of the methodology.

Advanced Modeling Techniques for Stereochemical Predictions

The stereochemistry of this compound is a key aspect of its chemical character, as the indenyl group is attached to a stereocenter at the pyrrolidine ring. Advanced modeling techniques are essential for predicting the preferred stereoisomers and understanding the factors that govern their formation and stability.

Computational methods such as Density Functional Theory (DFT) are commonly used to calculate the energies of different stereoisomers. By comparing the calculated ground-state energies, one can predict the thermodynamically most stable isomer. Furthermore, computational modeling can be used to investigate the transition states of reactions leading to the formation of these stereoisomers, thereby providing insights into the kinetic control of the stereochemical outcome.

For more complex systems or to account for dynamic effects, molecular dynamics simulations can be employed. These simulations can explore the conformational landscape of the molecule and help identify the most populated conformations, which can be crucial for understanding its biological activity or spectroscopic properties.

Spectroscopic Property Prediction (NMR, ECD)

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, which can be invaluable for structure elucidation and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, it is possible to calculate the magnetic shielding tensors for each nucleus in a molecule. These can then be converted into chemical shifts that can be compared with experimental data. Such calculations are instrumental in confirming the proposed structure of a compound and in assigning the signals in complex NMR spectra.

Electronic Circular Dichroism (ECD) Spectroscopy: For chiral molecules like this compound, ECD spectroscopy is a powerful technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum of a molecule with a specific stereochemistry. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the compound can be confidently assigned.

Table 2: Predicted Spectroscopic Data (Hypothetical)

| Technique | Predicted Parameter | Hypothetical Value |

| ¹H NMR | Chemical Shift (δ) of H at Stereocenter | 3.5 - 4.5 ppm |

| ¹³C NMR | Chemical Shift (δ) of C at Stereocenter | 60 - 70 ppm |

| ECD | Wavelength (λ) of Major Cotton Effect | 220 - 280 nm |